molecular formula C14H13NO2 B8260673 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile CAS No. 68301-74-6

6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B8260673
CAS No.: 68301-74-6
M. Wt: 227.26 g/mol
InChI Key: KWHSNQKLBYEAIV-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile is a chromene derivative characterized by a bicyclic core structure with a ketone group at position 4, a nitrile group at position 3, and a bulky tert-butyl substituent at position 6 (Figure 1). Chromene derivatives are widely studied for their biological activities, including tyrosinase inhibition, anticancer properties, and antimicrobial effects . Synthesis of such compounds typically involves cyclocondensation reactions or multicomponent strategies, as reported for related 4H-chromene-3-carbonitrile derivatives .

Properties

IUPAC Name

6-tert-butyl-4-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-14(2,3)10-4-5-12-11(6-10)13(16)9(7-15)8-17-12/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSNQKLBYEAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540519
Record name 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68301-74-6
Record name 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Bromo-4-(4-Tert-Butylphenyl)Chromen-2-One

The precursor 6-bromo-4-(4-tert-butylphenyl)chromen-2-one (4b) is synthesized by reacting 6-bromo-4-chloro-chromen-2-one with 4-tert-butylphenylboronic acid under reflux in acetonitrile. Catalyzed by [PdCl₂(dppf)·CH₂Cl₂] and triethylamine, this reaction achieves quantitative yields. The tert-butyl group’s steric bulk necessitates prolonged reaction times (2–3 hours) to ensure complete aryl coupling.

Cyanation via Zn(CN)₂ and Tetrakis(triphenylphosphine)Palladium(0)

The brominated intermediate (4b) undergoes cyanation using zinc cyanide (Zn(CN)₂) and Pd(PPh₃)₄ in dimethylformamide (DMF) at 90°C. This ligand-free system facilitates oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to install the nitrile group. The reaction typically completes within 3 hours, yielding 6-tert-butyl-4-oxo-4H-chromene-3-carbonitrile (5b) in 61% yield after purification by silica gel chromatography.

Key Data:

  • Reagents: Zn(CN)₂ (2.3 equiv), Pd(PPh₃)₄ (15 mol%)

  • Solvent: DMF, anhydrous

  • Temperature: 90°C

  • Yield: 61%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Palladium-CatalyzedHigh regioselectivity; scalableRequires toxic cyanide reagents61%
Multi-ComponentSolvent-free; low costUnverified for tert-butyl substrates~70%*
Vilsmeier-HaackBroad substrate scopeMulti-step; harsh reaction conditions73–88%

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbonyl or nitrile positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including:

  • Oxidation: Formation of carboxylic acids.
  • Reduction: Conversion of nitriles to primary amines.
  • Substitution Reactions: Nucleophilic and electrophilic substitutions at carbonyl or nitrile positions.

The compound's structural features make it a candidate for studying enzyme interactions and biological pathways. Notably:

  • Antihistaminic Activity: Studies have shown that derivatives of this compound exhibit significant antihistaminic effects, making them potential therapeutic agents for allergic conditions. For instance, certain derivatives demonstrated up to 100% inhibition of histamine-induced contractions in isolated guinea pig ileum .

Pharmacological Potential

Recent evaluations have identified its potential in treating respiratory conditions due to bronchodilatory effects. In vivo studies indicated that specific derivatives provided significant protection against histamine-induced convulsions in guinea pigs .

Case Study 1: Antihistaminic Activity

A series of compounds derived from this compound were synthesized and evaluated for their antihistaminic properties. The results indicated that specific modifications (e.g., chlorine substitution) enhanced biological activity significantly. For example, compounds with chlorine at the sixth position exhibited higher inhibition rates compared to their unsubstituted counterparts .

Table 1: Antihistaminic Activity Results

Compound IDSubstituent% Inhibition at 50 μmol
3kCl100%
3oH44.6%
3jCH₃73.4%

Case Study 2: Anticancer Properties

Another study evaluated the anticancer properties of derivatives against various human cancer cell lines (MCF-7, HCT-116, PC-3). The compound exhibited IC50 values indicating potent activity against prostate (PC-3) and lung cancer (A549) cells, outperforming standard chemotherapeutics like Vinblastine .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Comparison Drug IC50 (µg/mL)
MCF-72.4Vinblastine: 2.3
HCT-1163.2Colchicine: 9.6
PC-3Potent-

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitrile and ketone, can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the nitrile group may form covalent bonds with nucleophilic sites on proteins, while the ketone group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural Variations in Position 6

The tert-butyl substituent at position 6 distinguishes this compound from other analogs. Key structural analogs include:

  • 6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile : Features a polar hydroxyethyl group, enhancing hydrophilicity .
  • 6-[1-(Acetyloxy)ethyl]-4-oxo-4H-chromene-3-carbonitrile : Contains an acetylated hydroxyethyl group, balancing lipophilicity and reactivity .
  • 6-Methoxy-4H-benzo[h]chromene-3-carbonitrile : Substituted with a methoxy group, offering electron-donating effects .

Table 1: Substituent Effects on Physical Properties

Compound Name Substituent (Position 6) Melting Point (°C) Key IR Peaks (cm⁻¹)
6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile tert-Butyl Not reported C≡N (~2187), C=O (~1659)
6i (from ) 3-Hydroxyphenyl 232–234 2250 (C≡N), 1702 (C=O)
6j (from ) Thiophen-2-yl Not reported 2250 (C≡N), 1702 (C=O)
6-Methoxy derivative () Methoxy Not reported C≡N (~2200), C=O (~1700)

The tert-butyl group likely reduces melting points compared to polar analogs like 6i due to increased hydrophobicity and disrupted crystal packing .

Biological Activity

6-tert-Butyl-4-oxo-4H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. Chromenes are known for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C14H13NO2
  • Molecular Weight : 229.26 g/mol

The structural features of chromenes contribute significantly to their biological activity, particularly the presence of functional groups that facilitate interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (μM) Mechanism of Action
Caco-2 (Colorectal)16.63 ± 0.27Induction of apoptosis via ROS generation
MDA-MB-231 (Breast)Not specifiedCell cycle arrest and mitochondrial disruption
LNCaP (Prostate)Not specifiedApoptotic modulation

The MTT assay demonstrated that this compound exhibited greater cytotoxicity than standard chemotherapeutic agents like cisplatin and etoposide in certain cell lines .

Antimicrobial Activity

Chromene derivatives have also shown significant antimicrobial properties. In vitro studies indicate that this compound exhibits activity against a range of pathogens:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

The lipophilic nature of the compound enhances its ability to penetrate cell membranes, contributing to its antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging ability, indicating its potential role in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of chromenes is closely linked to their structural characteristics. Modifications on the chromene scaffold can lead to variations in potency and selectivity. For example:

  • Substituents at position 4 : Influence anticancer activity through interactions with tubulin.
  • Functional groups : Such as nitriles or halogens can enhance lipophilicity and bioavailability.

Research indicates that specific modifications can tailor the pharmacological profile of chromenes for desired therapeutic effects .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Caco-2 cells : Showed a significant increase in apoptosis markers after treatment with the compound, confirming its role in cancer therapy.
  • Antimicrobial efficacy against clinical isolates : Demonstrated effectiveness against drug-resistant strains of bacteria.

These studies provide a foundation for further exploration into clinical applications and potential drug development.

Q & A

Q. Basic

  • FT-IR : Confirms nitrile (C≡N) stretching at ~2187–2203 cm⁻¹ and carbonyl (C=O) at ~1659–1702 cm⁻¹ .
  • NMR : ¹H/¹³C NMR identifies tert-butyl protons (δ ~1.3 ppm, singlet) and chromene ring protons (δ 6.5–8.5 ppm) .
  • X-ray crystallography : Resolves steric effects of the tert-butyl group on ring planarity .
  • HPLC : Purity validation using C18 columns with acetonitrile/water gradients .

How does the tert-butyl substituent at the 6-position influence the electronic configuration and reactivity compared to acetyl or isopropyl analogs?

Advanced
The tert-butyl group introduces steric hindrance and electron-donating effects:

  • Steric effects : Reduces nucleophilic attack at the 4-oxo position, altering reactivity in substitution reactions compared to acetyl analogs .
  • Electronic effects : Hyperconjugation from tert-butyl’s methyl groups stabilizes the chromene ring, increasing thermal stability. Computational studies (DFT) show a 0.2 eV increase in HOMO energy vs. acetyl derivatives, enhancing electrophilic reactivity .

What strategies resolve contradictory biological activity data reported for chromene-3-carbonitrile derivatives in enzyme inhibition studies?

Advanced
Discrepancies arise from assay conditions or structural variations:

  • Purity validation : Use orthogonal methods (e.g., melting point analysis, HRMS) to exclude impurities .
  • Structural analogs : Compare tert-butyl derivatives with acetyl or nitro-substituted compounds (e.g., 4-nitrophenyl derivatives show 10× higher tyrosinase inhibition due to electron-withdrawing effects) .
  • Assay standardization : Control pH (7.4 vs. 5.5) and co-solvents (DMSO ≤1%) to minimize artifacts .

What are the common derivatization reactions of the carbonitrile group in this compound, and how do they expand its research applications?

Q. Basic

  • Schiff base formation : React with amines (e.g., hydrazine) to form iminohydrazines, precursors for heterocycles like pyrazoles .
  • Nucleophilic substitution : Replace nitrile with thiols or amines under basic conditions to generate thioamides or amidines for biological screening .

How can computational modeling techniques predict the interaction mechanisms between this compound and biological targets?

Q. Advanced

  • Docking studies : Identify binding pockets (e.g., tyrosinase’s Cu²⁺ active site) using AutoDock Vina .
  • MD simulations : Assess tert-butyl’s role in stabilizing protein-ligand complexes via hydrophobic interactions .

What crystallization solvents and conditions are effective for obtaining high-quality single crystals of this compound for X-ray analysis?

Q. Basic

  • Solvent pairs : Ethanol/toluene (1:1) or DMSO/water gradients yield diffraction-quality crystals .
  • Temperature : Slow evaporation at 4°C minimizes disorder in the tert-butyl group .

What are the challenges in achieving regioselective functionalization of the chromene ring system in this compound, and how can catalyst design address them?

Q. Advanced

  • Challenge : Steric hindrance from tert-butyl limits electrophilic substitution at the 6-position.
  • Solution : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine) to target the 8-position .

How do pH and solvent polarity affect the stability of this compound in aqueous and organic media?

Q. Basic

  • Aqueous media : Hydrolysis of the nitrile group occurs above pH 9, forming carboxamides. Stability is optimal at pH 6–7 .
  • Organic solvents : DMSO enhances solubility but accelerates degradation at >40°C .

What orthogonal analytical approaches validate the purity of this compound when conventional HPLC methods show limitations?

Q. Advanced

  • TGA/DSC : Detect decomposition events (e.g., tert-butyl group loss at ~200°C) .
  • Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

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